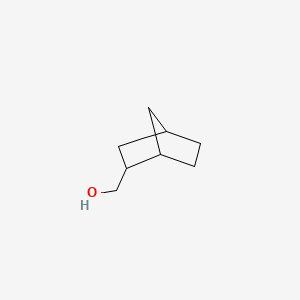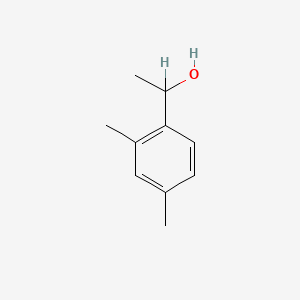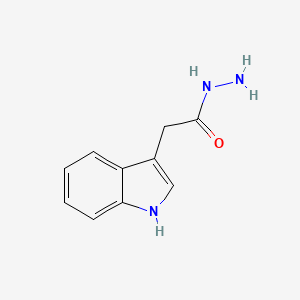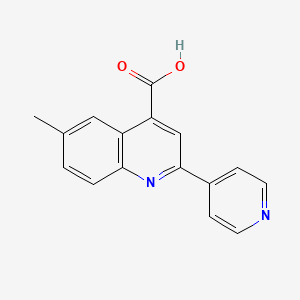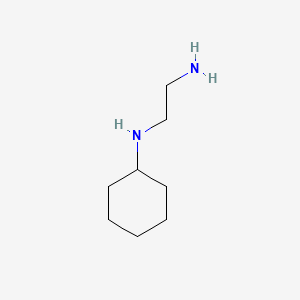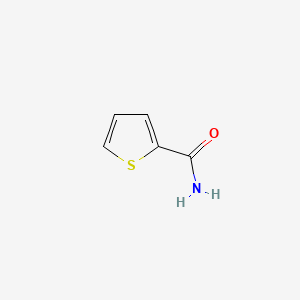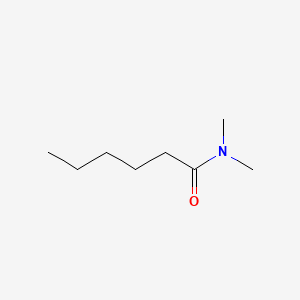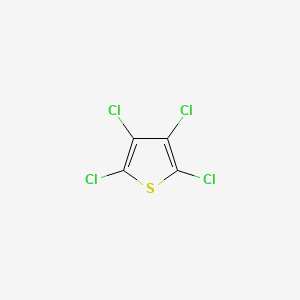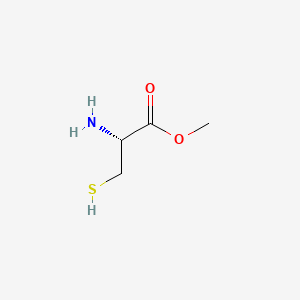
甲硫氨酸胱氨酸
描述
甲硫氨酸甲酯,也称为半胱氨酸甲酯,是一种有机化合物,化学式为 HSCH₂CH(NH₂)CO₂CH₃。它是氨基酸半胱氨酸的甲酯。甲硫氨酸甲酯主要以其溶解粘液的活性而闻名,这意味着它有助于分解粘液,使其更容易从呼吸道排出。 这种化合物用于治疗与痰液咳相关的慢性及急性呼吸道疾病 .
科学研究应用
甲硫氨酸甲酯在科学研究中具有广泛的应用:
化学: 用作合成 N,S-杂环的砌块.
生物学: 研究其对气管分泌细胞中粘液糖蛋白的影响.
医学: 用作治疗慢性支气管炎和慢性阻塞性肺病等呼吸道疾病的溶解粘液剂.
工业: 用于生产药物和作为各种制剂中的抗氧化剂.
作用机制
甲硫氨酸甲酯通过破坏粘液分子间的某些化学键发挥其溶解粘液的作用。这种作用降低了粘液的粘度,使其更容易从呼吸道排出。 该化合物靶向粘液糖蛋白,导致这些蛋白质行为发生变化,并促进粘液清除 .
类似化合物:
乙酰半胱氨酸: 另一种用于治疗呼吸道疾病的溶解粘液剂。它也充当抗氧化剂。
羧甲基半胱氨酸: 与甲硫氨酸甲酯类似,它用于降低粘液粘度。
厄多司坦: 具有额外抗炎特性的溶解粘液剂。
甲硫氨酸甲酯的独特性: 甲硫氨酸甲酯由于其特殊的酯结构而具有独特性,这使其可以作为合成各种杂环的砌块。 此外,其在分解粘液方面的有效性和在盐酸形式中的稳定性使其成为医药和工业应用中都有价值的化合物 .
生化分析
Biochemical Properties
Mecysteine plays a significant role in biochemical reactions, particularly in the depolymerization of mucus. It interacts with mucoproteins by cleaving disulfide bonds, which leads to the breakdown of mucus structure . This interaction is crucial for reducing the viscosity of mucus, thereby facilitating its removal from the respiratory system. Mecysteine also interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the transsulfuration pathway, converting homocysteine to cysteine .
Cellular Effects
Mecysteine affects various types of cells and cellular processes. In respiratory epithelial cells, Mecysteine reduces the thickness of mucus by breaking down mucoproteins . This action helps in clearing the airways and improving respiratory function. Mecysteine also influences cell signaling pathways related to inflammation and oxidative stress. By reducing mucus viscosity, it indirectly affects gene expression related to mucus production and secretion .
Molecular Mechanism
The molecular mechanism of Mecysteine involves the cleavage of disulfide bonds within mucoproteins, leading to the depolymerization of mucus . Mecysteine acts as a reducing agent, breaking the disulfide bonds and converting them into thiol groups. This reaction decreases the molecular weight and viscosity of mucus, making it easier to expel. Mecysteine also interacts with enzymes involved in the transsulfuration pathway, facilitating the conversion of homocysteine to cysteine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mecysteine have been observed to change over time. Mecysteine is relatively stable under acidic conditions but can degrade in neutral or slightly alkaline environments . Long-term studies have shown that Mecysteine maintains its mucolytic activity over extended periods, although its effectiveness may decrease slightly due to gradual degradation . In vitro studies have demonstrated that Mecysteine can reduce mucus viscosity within hours of administration, with effects lasting for several days .
Dosage Effects in Animal Models
The effects of Mecysteine vary with different dosages in animal models. At low doses, Mecysteine effectively reduces mucus viscosity without causing significant adverse effects . At higher doses, Mecysteine can cause irritation of the respiratory tract and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level do not significantly increase mucolytic activity but may increase the risk of adverse effects .
Metabolic Pathways
Mecysteine is involved in several metabolic pathways, including the transsulfuration pathway . It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. Mecysteine also affects the levels of metabolites such as glutathione, which plays a crucial role in cellular antioxidant defense . By influencing these metabolic pathways, Mecysteine helps maintain cellular redox balance and supports detoxification processes .
Transport and Distribution
Mecysteine is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to the respiratory tissues where it exerts its mucolytic effects . Mecysteine interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound accumulates in the respiratory tract, where it breaks down mucus and improves airway clearance .
Subcellular Localization
The subcellular localization of Mecysteine is primarily within the respiratory epithelial cells . Mecysteine targets the mucus-producing cells and the mucus itself, breaking down its structure and reducing its viscosity . The compound may also interact with other cellular components involved in mucus production and secretion, although its primary action is on the mucus itself . Mecysteine’s activity is influenced by its localization within the respiratory tract, where it can effectively reduce mucus viscosity and improve respiratory function .
准备方法
合成路线和反应条件: 甲硫氨酸甲酯可以通过在盐酸气体存在下用甲醇酯化 L-半胱氨酸合成。 反应通常涉及使用多磷酸作为催化剂和有机溶剂作为结晶剂 .
工业生产方法: 在工业环境中,盐酸甲硫氨酸甲酯是通过在柠檬酸钠存在下用盐酸与蛋氨酸反应制得的。 这种方法确保了化合物的稳定性,并用于大规模生产 .
反应类型:
氧化: 甲硫氨酸甲酯可以发生氧化反应,其中硫醇基(-SH)被氧化形成二硫键。
还原: 生成的二硫键可以被还原回硫醇基。
取代: 由于硫醇基的存在,甲硫氨酸甲酯可以参与亲核取代反应。
常用试剂和条件:
氧化剂: 过氧化氢、碘。
还原剂: 二硫苏糖醇、β-巯基乙醇。
取代试剂: 卤代烷烃、酰氯。
主要生成物:
氧化: 二硫键。
还原: 硫醇基。
取代: 硫醚、硫酯。
相似化合物的比较
Acetylcysteine: Another mucolytic agent used to treat respiratory conditions. It also acts as an antioxidant.
Carbocysteine: Similar to mecysteine, it is used to reduce mucus viscosity.
Erdosteine: A mucolytic with additional anti-inflammatory properties.
Uniqueness of Mecysteine: Mecysteine is unique due to its specific ester structure, which allows it to be used as a building block for the synthesis of various heterocycles. Additionally, its effectiveness in breaking down mucus and its stability in hydrochloride form make it a valuable compound in both medical and industrial applications .
属性
IUPAC Name |
methyl (2R)-2-amino-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048365 | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Sulfur-like odour | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2485-62-3, 18598-63-5 | |
| Record name | L-Cysteine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecysteine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mecysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Mecysteine interact with antibiotics, and if so, how does this impact treatment?
A: Research suggests that Mecysteine, alongside other L-cysteine derivatives, can potentially reduce the potency of certain antibiotics in vitro. [] This effect seems to be concentration-dependent, with higher concentrations of Mecysteine leading to a more pronounced decrease in antibiotic effectiveness. The study tested this interaction on a range of antibiotics including ampicillin, amoxicillin, and erythromycin, noting varying degrees of impact. This finding highlights the importance of considering potential drug interactions when co-prescribing Mecysteine with antibiotics.
Q2: Beyond its mucolytic properties, are there any other applications of Mecysteine being explored?
A: Recent research explores Mecysteine's potential in materials science, particularly in the development of metal-organic frameworks (MOFs). [] Specifically, a multivariate MOF incorporating Mecysteine alongside L-serine demonstrated enhanced catalytic activity in hemiketalization reactions compared to MOFs composed solely of L-serine or Mecysteine. This finding suggests that the combination of amino acids in MOF construction can lead to synergistic effects and improved catalytic performance, opening new avenues for Mecysteine's application in materials science and catalysis.
Q3: How is Mecysteine typically quantified in pharmaceutical formulations or biological samples?
A: One study employed flow injection analysis with chemiluminescence detection to determine Mecysteine hydrochloride concentration in tablet formulations. [] This method demonstrated high sensitivity, with a detection limit of 9×10-8 g/mL, and good precision, with a relative standard deviation of 0.74%. The study successfully applied this technique to quantify Mecysteine hydrochloride within the tested concentration range (2.0×10-7~8.0×10-6 g/mL), highlighting its potential for quality control in pharmaceutical production.
Q4: Has Mecysteine been investigated as a potential biomarker for any diseases?
A: While not directly investigated as a biomarker itself, one study explored the serum levels of homocysteine, a metabolite related to cysteine metabolism, in patients with macrocytic anemia. [] Researchers observed significantly elevated homocysteine levels in patients with nutritional megaloblastic anemia compared to other types of macrocytic anemia or healthy controls. While this study focuses on homocysteine, it highlights the potential relevance of cysteine metabolism and its associated metabolites in understanding and potentially diagnosing hematological conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)
